2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one
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Overview
Description
2,3-Dihydrobenzo[4,5]imidazo[1,2-a]pyridin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry This compound is characterized by its fused ring structure, which includes both imidazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzo[4,5]imidazo[1,2-a]pyridin-4(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve heating the reaction mixture to facilitate cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of 2,3-Dihydrobenzo[4,5]imidazo[1,2-a]pyridin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzo[4,5]imidazo[1,2-a]pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the aromatic ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,3-Dihydrobenzo[4,5]imidazo[1,2-a]pyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[4,5]imidazo[1,2-a]pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the fused benzene ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Similar fused ring structure but with a pyrimidine ring.
Uniqueness
2,3-Dihydrobenzo[4,5]imidazo[1,2-a]pyridin-4(1H)-one is unique due to its specific fused ring structure, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
187743-33-5 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C11H10N2O/c14-10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-2,4-5H,3,6-7H2 |
InChI Key |
QFEDLCHJIFGTDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=NC3=CC=CC=C3N2C1 |
Origin of Product |
United States |
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